6-Bromo-4-chloroquinazoline-2-carbonitrile
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Overview
Description
6-Bromo-4-chloroquinazoline-2-carbonitrile is a chemical compound with the molecular formula C9H3BrClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloroquinazoline-2-carbonitrile typically involves the reaction of appropriate substituted anilines with cyanogen bromide and phosphorus oxychloride. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process involves multiple steps, including halogenation and cyclization, to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloroquinazoline-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride, are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
6-Bromo-4-chloroquinazoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It is used in the study of biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinazoline: Similar in structure but lacks the carbonitrile group.
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Contains an ester group instead of a carbonitrile group.
6-Bromo-4-chloroquinazoline: Lacks the carbonitrile group but shares the bromine and chlorine substituents.
Uniqueness
6-Bromo-4-chloroquinazoline-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms, as well as the carbonitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1260764-89-3 |
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Molecular Formula |
C9H3BrClN3 |
Molecular Weight |
268.50 g/mol |
IUPAC Name |
6-bromo-4-chloroquinazoline-2-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)14-8(4-12)13-7/h1-3H |
InChI Key |
KGUKPRFNHMYKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C#N)Cl |
Origin of Product |
United States |
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